[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
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Overview
Description
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an oxazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials such as organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors .
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole and thiophene rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Fluorinated Heterocycles: Fluorinated thiophenes and oxazoles are known for their enhanced stability and bioactivity.
Uniqueness
The uniqueness of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate lies in its combination of a fluorophenyl group with both oxazole and thiophene rings. This structural arrangement provides a versatile platform for the development of compounds with diverse chemical and biological properties.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-12-5-2-1-4-11(12)13-8-10(17-20-13)9-19-15(18)14-6-3-7-21-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSVHRTVSDNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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